
Spectroscopic Data of 4-(3-
Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine

Cat. No.: B1342875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected and comparative spectroscopic data for

the compound 4-(3-Bromophenyl)piperidine. Due to the limited availability of public

spectroscopic data for this specific molecule, this guide presents data for the closely related

isomer, 4-(4-Bromophenyl)piperidine, to serve as a valuable reference for researchers.

Additionally, general experimental protocols for each key spectroscopic technique are detailed

to aid in data acquisition and interpretation.

Data Presentation
The following tables summarize the key spectroscopic data. It is important to note that the NMR

and Mass Spectrometry data presented are for the constitutional isomer, 4-(4-

Bromophenyl)piperidine, and should be used for comparative purposes.

Table 1: ¹H NMR Data for 4-(4-Bromophenyl)piperidine
Solvent: MeOD, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.31 d, J = 8.0 Hz 2H Ar-H

7.13 d, J = 8.0 Hz 2H Ar-H

3.06-3.09 m 2H
Piperidine-H (axial,

C2/C6)

2.64-2.70 m 2H
Piperidine-H

(equatorial, C2/C6)

2.55-2.56 m 1H Piperidine-H (C4)

1.61-1.70 m 2H
Piperidine-H (axial,

C3/C5)

1.55-1.59 m 2H
Piperidine-H

(equatorial, C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 2: ¹³C NMR Data for 4-(4-Bromophenyl)piperidine
Solvent: MeOD, Frequency: 100 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1748699.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

145.3 Ar-C (quaternary)

131.2 Ar-C

128.5 Ar-C

128.2 Ar-C

119.4 Ar-C (C-Br)

45.6 Piperidine-C (C2/C6)

41.4 Piperidine-C (C4)

32.7 Piperidine-C (C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 3: Infrared (IR) Spectroscopy - Expected
Absorptions for 4-(3-Bromophenyl)piperidine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-3500 Medium, broad N-H Stretch
Secondary Amine

(Piperidine)

3000-3100 Medium C-H Stretch Aromatic

2850-2950 Strong C-H Stretch Aliphatic (Piperidine)

1550-1600 Medium-Strong C=C Stretch Aromatic Ring

1450-1500 Medium C-H Bend Aliphatic (Piperidine)

1000-1100 Strong C-N Stretch Secondary Amine

750-800 & 680-720 Strong
C-H Bend (out-of-

plane)

meta-disubstituted

Aromatic

500-600 Medium C-Br Stretch Aryl Bromide
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Table 4: Mass Spectrometry (MS) Data for 4-(4-
Bromophenyl)piperidine

m/z Ion

241 [M+H]⁺

239 [M]⁺

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 4-(3-Bromophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. The choice of solvent

depends on the solubility of the compound.

Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a single-pulse experiment with a sufficient number of scans to achieve a good

signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance sensitivity.

A larger number of scans is usually required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using a mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

Place the sample in the IR beam path and record the sample spectrum.

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).
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Ionization: A suitable ionization technique is employed. For many organic molecules,

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are

common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure with expected NMR correlations for 4-(3-Bromophenyl)piperidine.
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Caption: General workflow for spectroscopic analysis.
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4-(3-Bromophenyl)piperidine Expected NMR Correlations
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Caption: Structure and expected NMR correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1342875#spectroscopic-data-of-4-3-bromophenyl-
piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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